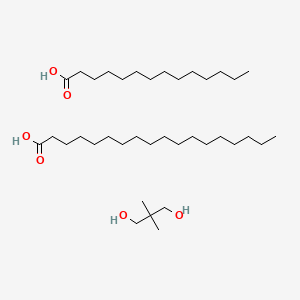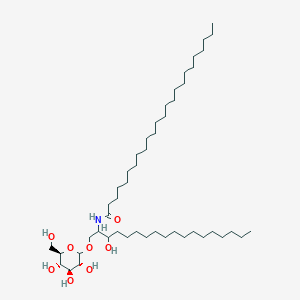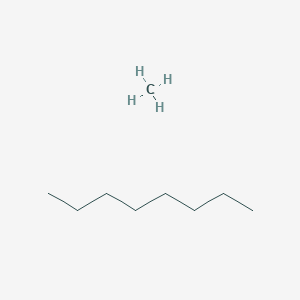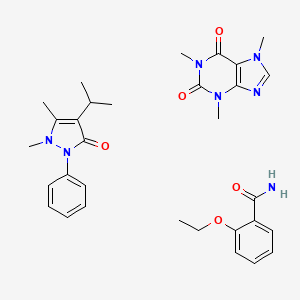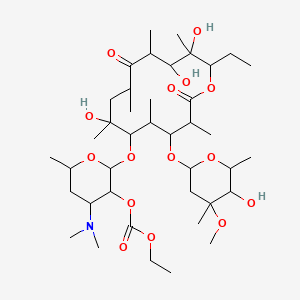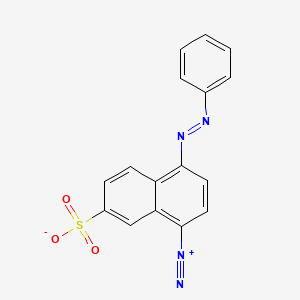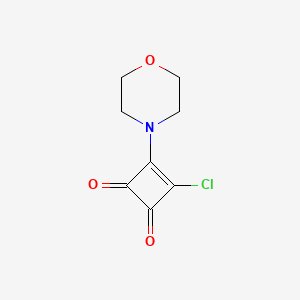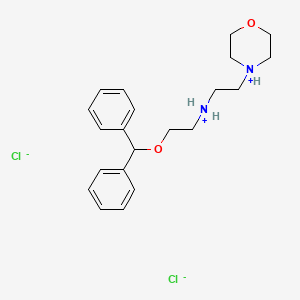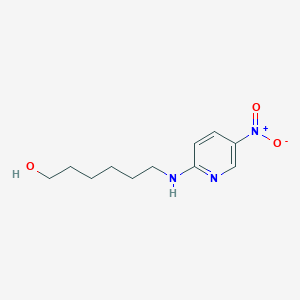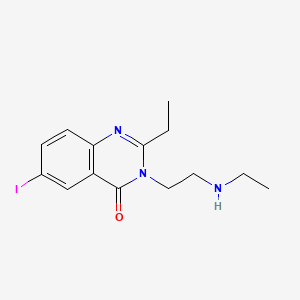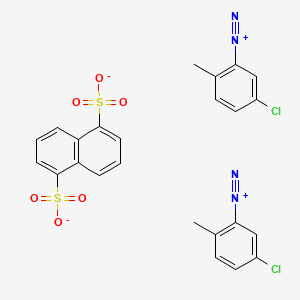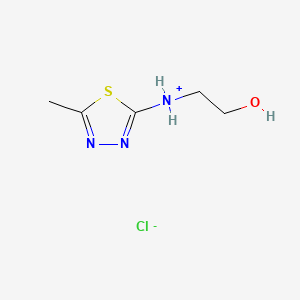
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride typically involves the reaction of 5-methyl-1,3,4-thiadiazole with ethanolamine in the presence of hydrochloric acid. The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-70°C) to facilitate the reaction.
Solvent: A suitable solvent such as ethanol or water.
Catalyst: Hydrochloric acid acts as both a catalyst and a reagent.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process may include:
Raw Material Handling: Ensuring the purity of 5-methyl-1,3,4-thiadiazole and ethanolamine.
Reaction Control: Monitoring temperature, pressure, and pH to optimize the reaction.
Purification: Using techniques such as crystallization or distillation to isolate the final product.
Chemical Reactions Analysis
Types of Reactions
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to a more reduced form.
Substitution: Nucleophilic substitution reactions can occur at the amino or hydroxyl groups.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide or potassium permanganate for oxidation reactions.
Reducing Agents: Sodium borohydride or lithium aluminum hydride for reduction reactions.
Nucleophiles: Ammonia or amines for substitution reactions.
Major Products Formed
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Reduced thiadiazole derivatives.
Substitution Products: Substituted amino or hydroxyl derivatives.
Scientific Research Applications
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used in the design of new drugs due to its potential biological activities, such as antimicrobial and anticancer properties.
Biological Studies: The compound is studied for its interactions with enzymes and proteins, providing insights into its mechanism of action.
Industrial Applications: It is used as an intermediate in the synthesis of other chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methyl-1,3,4-thiadiazole: A related compound with similar structural features but different functional groups.
5-Methyl-1,3,4-thiadiazol-2-ol: Another thiadiazole derivative with distinct chemical properties.
Uniqueness
2-(5-Methyl-1,3,4-thiadiazol-2-ylamino)ethanol hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to form hydrogen bonds and participate in various chemical reactions makes it a versatile compound for research and industrial applications.
Properties
CAS No. |
63503-48-0 |
|---|---|
Molecular Formula |
C5H10ClN3OS |
Molecular Weight |
195.67 g/mol |
IUPAC Name |
2-hydroxyethyl-(5-methyl-1,3,4-thiadiazol-2-yl)azanium;chloride |
InChI |
InChI=1S/C5H9N3OS.ClH/c1-4-7-8-5(10-4)6-2-3-9;/h9H,2-3H2,1H3,(H,6,8);1H |
InChI Key |
KHIOKHVYMBVPTR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN=C(S1)[NH2+]CCO.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


